6-Chloro-4-(trifluoromethyl)pyridin-2-ol
Overview
Description
6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3ClF3NO and a molecular weight of 197.54 g/mol It is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a hydroxyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents . The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the iodine atom with the trifluoromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), ethanol
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make it a valuable compound for studying enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)pyridin-2-ol
- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
6-Chloro-4-(trifluoromethyl)pyridin-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOPIRBGKBVIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607398 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-11-3 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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